molecular formula C20H21N5O5 B13717271 N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid

N6-Benzyl-2',3'-isopropylideneadenosine-5'-carboxylic Acid

Cat. No.: B13717271
M. Wt: 411.4 g/mol
InChI Key: GHAQQRHFXAVZPC-JTOWHCCKSA-N
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Preparation Methods

The synthesis of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves several steps The starting material is typically adenosine, which undergoes protection of the 2’ and 3’ hydroxyl groups with an isopropylidene groupThe final step involves the carboxylation of the 5’ position to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can undergo various chemical reactions, including:

Scientific Research Applications

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving nucleoside analogs and their interactions with biological systems.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at position 6 and the isopropylidene protection of the 2’ and 3’ hydroxyl groups play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N6-Benzyl-2’,3’-isopropylideneadenosine-5’-carboxylic Acid can be compared with other nucleoside analogs, such as:

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

(3aR,4R,6S,6aS)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C20H21N5O5/c1-20(2)29-13-14(30-20)18(28-15(13)19(26)27)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,18H,8H2,1-2H3,(H,26,27)(H,21,22,23)/t13-,14+,15-,18+/m0/s1

InChI Key

GHAQQRHFXAVZPC-JTOWHCCKSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)C

Origin of Product

United States

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